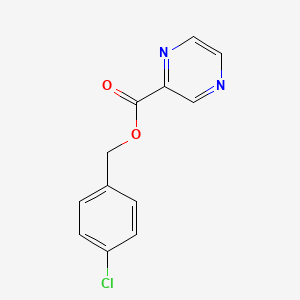![molecular formula C13H8BrNO3 B5663616 (6-bromo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B5663616.png)
(6-bromo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step reactions that incorporate various functional groups into the indole core. An efficient synthesis method for related compounds, such as the selective cyclooxygenase 2 (COX-2) inhibitor 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, has been described, showcasing a novel indole formation involving an alkylation/1,4-addition/elimination/isomerization cascade, executed in a single pot (Caron et al., 2003). This method highlights the complexity and creativity required in synthesizing such compounds, potentially applicable to the target compound with modifications to incorporate the bromo and acetic acid functional groups.
Molecular Structure Analysis
The molecular structure of indole derivatives is pivotal for their chemical behavior and potential applications. Studies such as the crystal structure analysis of related compounds provide insights into the arrangement of atoms and the spatial conformation of these molecules. For example, the structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid was determined, revealing how substituents on the phenyl ring affect the molecule's geometry and electronic properties (Guzei et al., 2010). Similar analyses can shed light on the target compound's molecular geometry and electronic characteristics.
Chemical Reactions and Properties
Indole derivatives participate in various chemical reactions, reflecting their rich chemistry. For instance, the reaction of methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-Bromosuccinimide showcases the reactivity of such compounds towards halogenation and the potential to modify the indole core through selective transformations (Irikawa et al., 1989). These reactions are essential for further derivatization and application of the target compound.
Physical Properties Analysis
The physical properties of indole derivatives, including melting points, solubility, and crystalline structure, are crucial for their practical applications. The detailed crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate showcases the importance of understanding these properties for substance characterization and use in further chemical reactions (Li et al., 2009).
Chemical Properties Analysis
The chemical properties of indole derivatives, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are determined by their molecular structure. Studies on the regioselective dibromination of methyl indole-3-carboxylate, resulting in dibromoindole derivatives, illustrate the chemical versatility and reactivity of these compounds, making them valuable for synthetic applications (Parsons et al., 2011).
Propriétés
IUPAC Name |
2-(6-bromo-2-oxobenzo[cd]indol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-9-4-5-10-12-7(9)2-1-3-8(12)13(18)15(10)6-11(16)17/h1-5H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPCGIFEUXOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

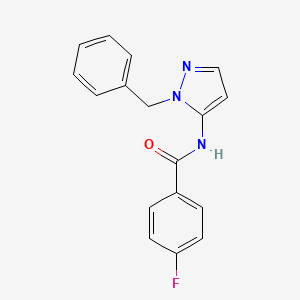
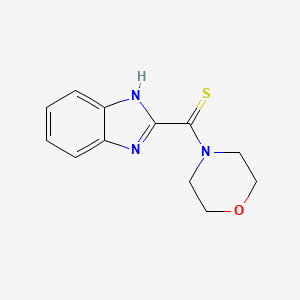
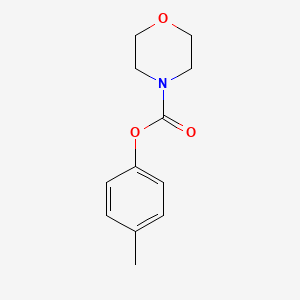
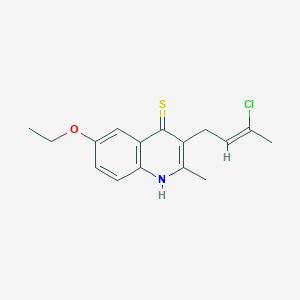
![1-(cyclobutylcarbonyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5663585.png)
![3-ethyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5663590.png)
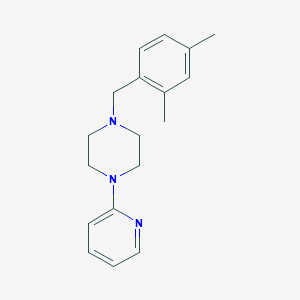
![4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5663600.png)
![[(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5663605.png)
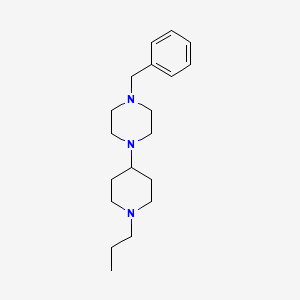
![methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzoate](/img/structure/B5663623.png)
![3,5-dimethoxy-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5663628.png)
![1-{4-[(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2,4-imidazolidinedione](/img/structure/B5663632.png)
